6-tert-butyl-N-(2,3-dimethylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2,3-DIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines a benzenesulfonyl group, a tert-butyl group, and a dimethylphenyl group within a benzoxazine framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2,3-DIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzoxazine core. This can be achieved through a cyclization reaction involving an appropriate amine and a phenol derivative under acidic conditions. The introduction of the benzenesulfonyl group is usually carried out via a sulfonylation reaction using benzenesulfonyl chloride in the presence of a base such as pyridine. The tert-butyl group can be introduced through a Friedel-Crafts alkylation reaction, while the dimethylphenyl group is typically added via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. Scale-up processes would also need to address issues such as solvent recovery and waste management to ensure environmental compliance.
Chemical Reactions Analysis
Types of Reactions
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2,3-DIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate
Properties
Molecular Formula |
C27H30N2O4S |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-6-tert-butyl-N-(2,3-dimethylphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C27H30N2O4S/c1-18-10-9-13-22(19(18)2)28-26(30)25-17-29(34(31,32)21-11-7-6-8-12-21)23-16-20(27(3,4)5)14-15-24(23)33-25/h6-16,25H,17H2,1-5H3,(H,28,30) |
InChI Key |
TWGNREFGVAPASU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CN(C3=C(O2)C=CC(=C3)C(C)(C)C)S(=O)(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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